Quinoxalin-5-ol

Overview

Description

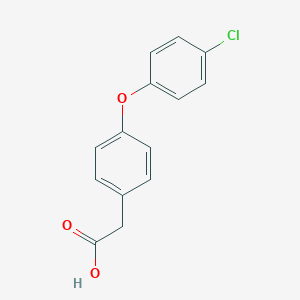

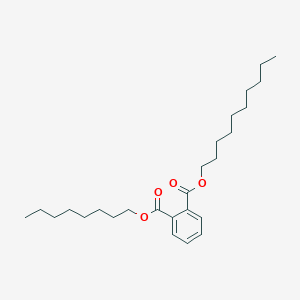

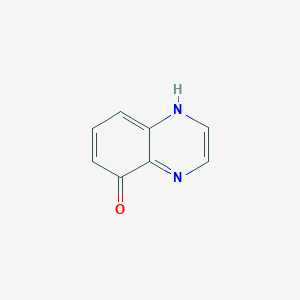

Quinoxalin-5-ol is a compound with the molecular formula C8H6N2O . It is also known by other names such as 5-Hydroxyquinoxaline and 1H-quinoxalin-5-one .

Synthesis Analysis

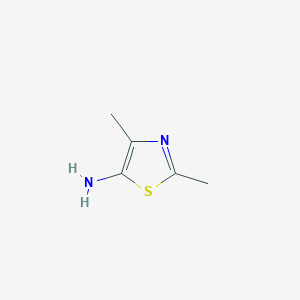

Quinoxalines have been a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

The molecular structure of Quinoxalin-5-ol consists of a fused benzene and pyrazine ring . The InChI key for Quinoxalin-5-ol is ZUQDDQFXSNXEOD-UHFFFAOYSA-N .

Chemical Reactions Analysis

Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reaction between substituted 1,2-phenylenediamine (1 mmol) and benzyl (1 mmol) is evaluated under varied solvents like EtOH, THF, MeCN, EtOAc, and toluene, as well as in solvent-free conditions .

Physical And Chemical Properties Analysis

Quinoxalin-5-ol is a low melting solid and is miscible in water . It is a weak base and can form salts with acids . The molecular weight of Quinoxalin-5-ol is 146.15 g/mol .

Scientific Research Applications

Bioactive Molecule Design

Quinoxalin-5-ol serves as a core structure in the design of bioactive molecules due to its wide range of physicochemical and biological activities . Researchers utilize quinoxaline scaffolds to develop new compounds with potential therapeutic effects. The versatility of Quinoxalin-5-ol allows for the creation of molecules with varied biological actions, which can be tailored for specific medical applications.

Dye and Fluorescent Material Development

The compound is used in the synthesis of dyes and fluorescent materials . Its unique chemical structure contributes to the absorption and emission properties of these materials, making it valuable in the field of material science. These dyes and fluorescent materials have applications ranging from biological imaging to the creation of sensors.

Electroluminescent Materials

Quinoxalin-5-ol is instrumental in the development of electroluminescent materials . These materials are crucial for the production of light-emitting diodes (LEDs) and other display technologies. The compound’s stability and electronic properties make it an excellent candidate for creating more efficient and durable electroluminescent devices.

Organic Sensitizers for Solar Cells

The compound finds application as an organic sensitizer in solar cells . Its ability to absorb light and convert it into electrical energy is leveraged in the design of photovoltaic cells. Quinoxalin-5-ol-based sensitizers can improve the efficiency of solar cells, contributing to the advancement of renewable energy technologies.

Polymeric Optoelectronic Materials

Quinoxalin-5-ol is also used in the synthesis of polymeric optoelectronic materials . These materials have applications in the field of optoelectronics, including photodetectors, solar cells, and light-emitting devices. The compound’s properties facilitate the development of polymers with enhanced electronic and optical performance.

Pharmacological Applications

In pharmacology, Quinoxalin-5-ol derivatives exhibit a broad spectrum of pharmacological activities . They are explored for their potential as diuretics, antibacterials, antifungals, neuropharmacological agents, antileishmanials, anti-inflammatories, antitumor, and anticancer agents. The compound’s ability to be modified into various derivatives makes it a valuable pharmacophore in medicinal chemistry.

Mechanism of Action

Target of Action

Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound . It’s part of the quinoxaline family, which has been extensively researched due to its emergence as an important chemical moiety . Quinoxalines have demonstrated a wide range of physicochemical and biological activities . .

Mode of Action

Quinoxalines are known to interact with various targets, receptors, or microorganisms . They are used as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .

Biochemical Pathways

Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Pharmacokinetics

The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can impact their bioavailability .

Result of Action

Quinoxalines have been used in the synthesis of numerous bioactive molecules, suggesting they may have a wide range of effects at the molecular and cellular level .

Action Environment

The physicochemical properties of quinoxalines, such as their lipophilicity and water solubility, can be influenced by environmental factors .

Safety and Hazards

Future Directions

Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name |

quinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501256, DTXSID40901663 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-5-ol | |

CAS RN |

17056-99-4 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.